

# Comprehensive Application Notes and Protocols for RAF265 Dose-Response Studies

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## Compound Focus: Raf265

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## Introduction to RAF265

**RAF265** (also known as CHIR-265) is an **orally bioavailable small molecule inhibitor** that targets multiple kinases with potent activity against both RAF family kinases (including wild-type BRAF, mutant BRAF(V600E), and C-Raf) and vascular endothelial growth factor receptor 2 (VEGFR-2). This **unique dual inhibitory profile** enables **RAF265** to simultaneously target both tumor cell proliferation through RAF pathway inhibition and angiogenesis through VEGFR2 blockade. **RAF265** has demonstrated **antitumor activity** across various experimental models and has progressed to Phase I/II clinical trials for advanced melanoma, with emerging research suggesting potential antiviral applications against coronaviruses including PEDV and SARS-CoV-2 [1] [2] [3].

**RAF265** has a **molecular weight of 518.41** and exhibits potent inhibition with  $IC_{50}$  values in the nanomolar range against its primary targets: 3 nM for B-Raf, 60 nM for C-Raf, and 3 nM for BRAF(V600E) in cell-free assays. Additionally, it inhibits VEGFR2 phosphorylation with an  $EC_{50}$  of 30 nM in cell-based assays [2]. The compound induces **cell cycle arrest and apoptosis** in susceptible cancer cells, particularly those harboring BRAF mutations [2]. In clinical settings, **RAF265** demonstrated a **long serum half-life of approximately 200 hours**, supporting once-daily dosing regimens [1].

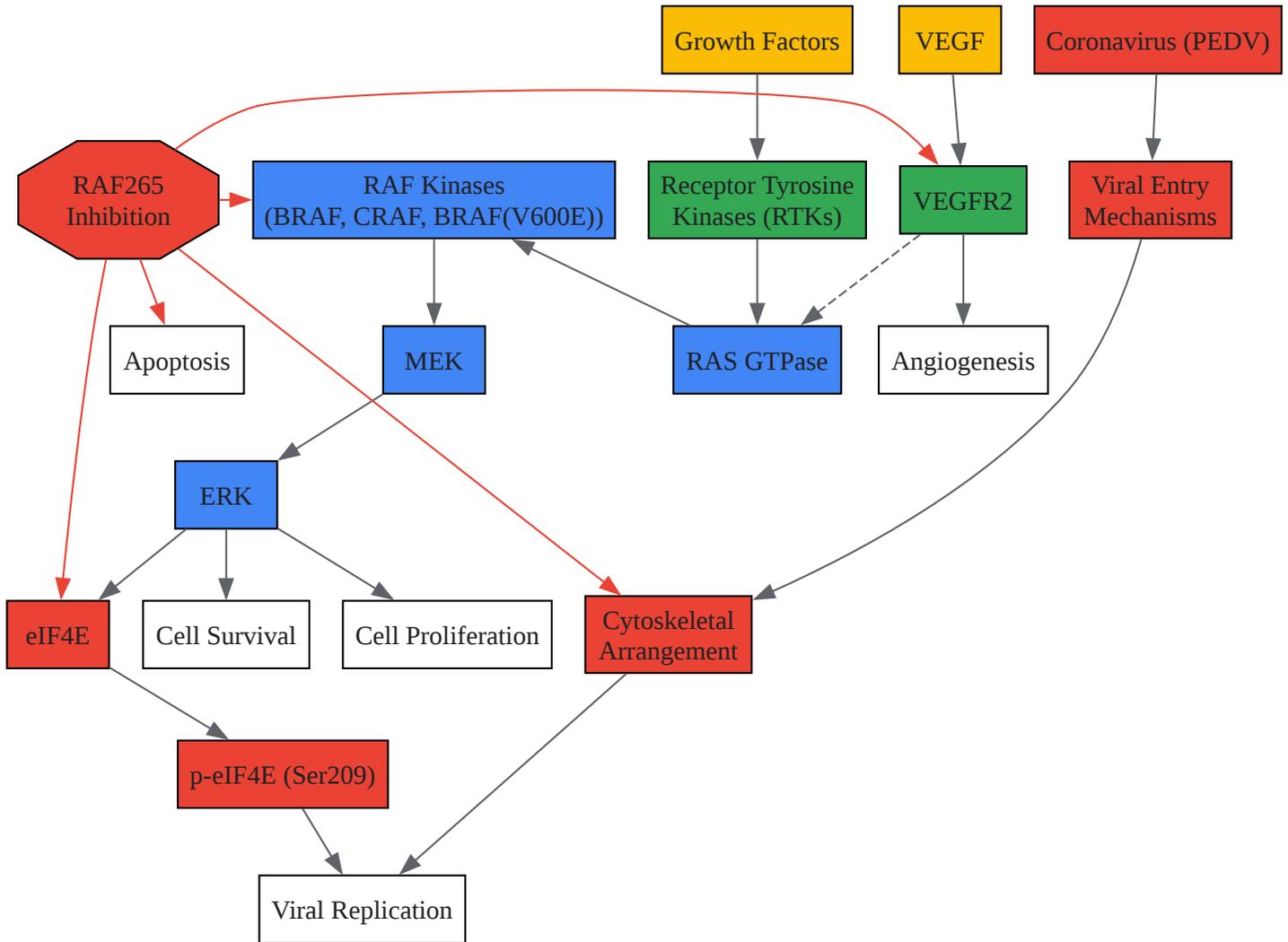
## Mechanism of Action and Signaling Pathways

## Molecular Mechanisms of Action

**RAF265** exerts its effects through **dual targeting of key oncogenic pathways**. As a multi-kinase inhibitor, it directly binds to and inhibits RAF kinases (BRAF, CRAF, and particularly mutant BRAF(V600E)) and receptor tyrosine kinases (primarily VEGFR2). The **inhibition of RAF kinases** blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a critical regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in cancers, especially those with BRAF mutations [2] [4]. Concurrently, the **inhibition of VEGFR2** disrupts angiogenic signaling, potentially suppressing tumor vascularization and limiting nutrient supply to growing tumors [1] [2].

The compound demonstrates **potent downstream effects** on signaling pathways, effectively blocking phosphorylation of RAF's downstream substrates MEK and ERK in cells [2]. In mutant BRAF melanoma cell lines, RAF kinase inhibition by **RAF265** causes **cell cycle arrest and induces apoptosis**, mimicking the effect of Raf RNAi in these cells [2]. Additionally, **RAF265** markedly reduces the protein level of **Bcl-2**, an anti-apoptotic regulator, while showing significant inhibitory effects in CM- and NCI-H727 cells [2]. Beyond its established anticancer effects, recent evidence suggests **RAF265** possesses **antiviral properties** against coronaviruses like PEDV, potentially through disruption of host cell translation machinery via inhibition of eIF4E phosphorylation and modulation of cytoskeletal arrangements that impact viral entry [3].

## Signaling Pathway Visualization



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Figure 1: **RAF265** Signaling Pathway Inhibition Mechanism. **RAF265** (red octagon) inhibits multiple targets including RAF kinases, VEGFR2, eIF4E phosphorylation, and cytoskeletal arrangement, affecting both oncogenic and viral replication processes.

## Comprehensive Dose-Response Data

## In Vitro Dose-Response Profile

Table 1: In Vitro Cellular Efficacy of **RAF265** in Various Assay Systems

Cell Line/System	Assay Type	Endpoint	IC <sub>50</sub> ~ / EC <sub>50</sub> ~	Context	Reference
SK-MEL-28	Growth inhibition	Cell proliferation	0.14 $\mu$ M	Melanoma	[2]
MALME-3M	Growth inhibition	Cell proliferation	0.14 $\mu$ M	Melanoma	[2]
A375M	Growth inhibition	Cell proliferation	0.14 $\mu$ M	Melanoma	[2]
A375	Functional assay	p-ERK inhibition	0.04 $\mu$ M	BRAF(V600E) mutant	[2]
Malme-3M	Functional assay	p-ERK inhibition	0.04 $\mu$ M	BRAF(V600E) mutant	[2]
WM-1799	Functional assay	p-ERK inhibition	0.04 $\mu$ M	BRAF(V600E) mutant	[2]
SK-MEL-28	Antiproliferative	Cell proliferation	0.16 $\mu$ M	BRAF(V600E) mutant	[2]
VERO-E6	Toxicity assay	Cytotoxicity (CC <sub>50</sub> ~)	9.19 $\mu$ M	Non-tumor cells	[2]
PEDV-pp	Antiviral entry	Viral entry inhibition	79.1 nM	Pseudotyped particle	[3]
HT29	Clonogenic survival	IC <sub>20</sub> ~	1-3 $\mu$ M	Colorectal cancer	[2]
MDAMB231	Clonogenic survival	IC <sub>50</sub> ~	5-10 $\mu$ M	Breast cancer	[2]

The in vitro data demonstrate that **RAF265** exhibits **potent inhibition** across multiple melanoma cell lines, with particularly strong effects in BRAF(V600E) mutant cells as evidenced by ERK phosphorylation inhibition in the nanomolar range. The **selectivity index** for **RAF265** is approximately 14 times greater for tumor cells compared to non-tumor cells, as demonstrated by the differential between efficacy concentrations and the CC<sub>50</sub> in VERO-E6 cells [2] [3]. The compound also shows **significant antiviral activity** against coronavirus pseudotyped particles, inhibiting PEDV entry with an EC<sub>50</sub> of 79.1 nM, suggesting potential repurposing opportunities beyond oncology applications [3].

## In Vivo and Clinical Dose-Response Data

Table 2: In Vivo and Clinical Dose-Response of **RAF265**

Model System	Dose	Regimen	Key Findings	Reference
A375M xenograft (mouse)	10-100 mg/kg	PO, every 2 days × 30 days	Dose-dependent tumor regression	[2]
A375M xenograft (mouse)	100 mg/kg	PO, single dose	fC <sub>min</sub> = 0.5 μM	[2]
A375M xenograft (mouse)	30-100 mg/kg	PO, every 2 days × 3 doses	Reduced p-MEK in tumors (4 hrs post-3rd dose)	[2]
A375M xenograft (mouse)	100 mg/kg	PO, every 2 days × 48 hrs	Reduced p-MEK in tumors	[2]
Clinical (Phase I)	48 mg	Once daily (MTD)	Maximum tolerated dose	[1]
Clinical (Phase I)	Various	Once daily	Serum half-life ≈ 200 hours	[1]
Clinical (Phase I)	MTD	Once daily	12.1% objective response rate (8/66)	[1]
Clinical (Phase I)	MTD	Once daily	20.7% partial metabolic response (12/58)	[1]

In vivo studies demonstrate that **RAF265** achieves **significant target engagement** at doses ranging from 30-100 mg/kg in mouse xenograft models, with evidence of pathway modulation (reduced p-MEK levels) and dose-dependent tumor regression [2]. The **clinical maximum tolerated dose** (MTD) was established at 48 mg once daily in phase I trials involving patients with locally advanced or metastatic melanoma [1]. The remarkably **long serum half-life** of approximately 200 hours supports once-daily dosing and enables sustained target inhibition [1]. Clinical efficacy was observed across both BRAF mutant and BRAF wild-type melanoma patients, with an objective response rate of 12.1% and a partial metabolic response rate of 20.7% among evaluable patients [1].

## Experimental Protocols

### In Vitro Cell Viability and Proliferation Assay

**Purpose:** To evaluate the concentration-dependent effects of **RAF265** on cancer cell proliferation and viability.

#### Materials and Reagents:

- Cancer cell lines of interest (e.g., SK-MEL-28, A375, MALME-3M for melanoma)
- **RAF265** compound (prepare 10 mM stock solution in DMSO, store at -20°C)
- Cell culture medium appropriate for cell line
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)
- 96-well tissue culture plates
- DMSO vehicle control

#### Procedure:

- **Cell Plating:** Harvest exponentially growing cells and plate in 96-well plates at a density of  $2-5 \times 10^3$  cells/well in 100  $\mu$ L complete medium. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **RAF265** in medium to create concentrations ranging from 0.001  $\mu$ M to 100  $\mu$ M. Include DMSO vehicle control (typically  $\leq 0.1\%$ ).
- **Treatment Application:** Remove culture medium and add 100  $\mu$ L of each **RAF265** concentration to designated wells (n=6 replicates per concentration).
- **Incubation:** Incubate plates for 72 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- **Viability Assessment:**

- For MTT assay: Add 10  $\mu\text{L}$  of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Remove medium and dissolve formazan crystals in 100  $\mu\text{L}$  DMSO. Measure absorbance at 570 nm.
- For CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent, mix for 2 minutes, and record luminescence.
- **Data Analysis:** Calculate percentage viability relative to vehicle control. Plot  $\log(\text{inhibitor})$  vs. response to determine  $\text{IC}_{50}$  values using four-parameter logistic curve fitting.

**Technical Notes:** Maintain DMSO concentrations consistently across all treatments. Include reference inhibitors as appropriate. For BRAF mutant cell lines, expect  $\text{IC}_{50}$  values in the nanomolar range (e.g., 0.04-0.16  $\mu\text{M}$  for sensitive lines) [2].

## Western Blot Analysis of Pathway Modulation

**Purpose:** To assess the effects of **RAF265** on downstream signaling pathways, particularly MAPK pathway inhibition.

### Materials and Reagents:

- Cell lines of interest
- **RAF265** compound
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: p-ERK, total ERK, p-MEK, total MEK, p-eIF4E, total eIF4E, GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL detection reagent

### Procedure:

- **Cell Treatment:** Plate cells at 70-80% confluence and allow to adhere overnight. Treat with **RAF265** at concentrations spanning the  $\text{IC}_{50}$  (e.g., 0.01, 0.1, 1.0  $\mu\text{M}$ ) for 2-24 hours.
- **Protein Extraction:** Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge at  $14,000 \times g$  for 15 minutes at  $4^{\circ}\text{C}$  and collect supernatant.
- **Protein Quantification:** Determine protein concentration using BCA assay.
- **Gel Electrophoresis:** Separate 20-40  $\mu\text{g}$  total protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
- **Immunoblotting:** Block membranes with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at  $4^{\circ}\text{C}$ . Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- **Detection:** Develop blots with ECL reagent and image using chemiluminescence detection system.

**Technical Notes:** Key biomarkers of **RAF265** activity include **dose-dependent reduction in p-ERK and p-MEK levels** in BRAF mutant cells. In clinical samples, dose-dependent p-ERK inhibition was observed in paired tumor biopsies [1] [2]. Additionally, monitor phosphorylation of eIF4E at Ser209 as a marker of translational regulation, particularly in antiviral applications [3].

## In Vivo Efficacy Study in Xenograft Models

**Purpose:** To evaluate the antitumor efficacy of **RAF265** in patient-derived xenograft models.

### Materials and Reagents:

- Immunocompromised mice (e.g., BALB/C nu/Foxn1 athymic nude)
- Melanoma tumor cells or patient-derived tumor fragments
- **RAF265** formulation (typically in vehicle with solutol)
- Calipers for tumor measurement
- Equipment for oral gavage

### Procedure:

- **Tumor Implantation:** Implant tumor cells ( $5 \times 10^6$ ) or patient-derived tumor fragments subcutaneously into flanks of mice.
- **Randomization:** When tumors reach 100-200 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10/group).
- **Dosing Regimen:**
  - Vehicle control group
  - **RAF265** 10, 30, and 100 mg/kg groups
  - Administer via oral gavage every 2 days for 30 days
- **Monitoring:** Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume as  $(\text{length} \times \text{width}^2)/2$ . Monitor body weight as an indicator of toxicity.
- **Endpoint Analysis:** Terminate study at 30 days or when tumor volume exceeds ethical limits. Collect tumors for biomarker analysis (e.g., p-MEK, p-ERK, Ki-67).

**Technical Notes:** In preclinical models, **RAF265** at 40 mg/kg daily showed **significant growth inhibition** in 41% of patient-derived melanoma implants, with responses observed in both BRAF mutant and wild-type tumors [4]. The **dosing schedule** of every 2 days accounts for the compound's long half-life. For biomarker correlation, snap-freeze portion of tumors for protein and RNA analysis [4].

## Research Applications and Potential Therapeutic Uses

### Oncology Applications

**RAF265** has demonstrated **broadest investigation** in melanoma, particularly in advanced or metastatic disease. The phase I clinical trial included patients with locally advanced or metastatic melanoma independent of BRAF mutation status [1]. Interestingly, preclinical data using orthotopic implants of patient tumors showed that **responses occurred in both BRAF mutant and wild-type tumors**, with 71% of responders being BRAF wild-type in one study [4]. This suggests **RAF265** may have utility beyond the typical BRAF mutant population targeted by more specific BRAF inhibitors. Gene expression profiling revealed that **responders exhibited enriched expression** of genes involved in cell growth, proliferation, development, cell signaling, gene expression, and cancer pathways [4].

The **multi-kinase inhibition profile** of **RAF265** may help overcome resistance mechanisms that limit the efficacy of more specific BRAF inhibitors. Resistance to vemurafenib (a specific BRAF(V600E) inhibitor) can result from activation of c-RAF, suggesting that combined therapy with an inhibitor that targets multiple kinases like **RAF265** may be more effective [4]. Additionally, **RAF265** has shown activity against other cancer types including colorectal cancer in orthotopic transplant tumor models [2]. The **anti-angiogenic effects** through VEGFR2 inhibition provide a complementary mechanism to the direct antitumor activity, potentially leading to more comprehensive tumor control [1] [2].

### Antiviral Applications

Emerging research has identified **RAF265** as having **potent antiviral activity** against coronaviruses, including porcine epidemic diarrhea virus (PEDV), SARS-CoV-2, and SARS-CoV. **RAF265** reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge [3]. The compound exhibited an EC<sub>50</sub> of 79.1 nM against PEDV spike glycoprotein pseudotyped viral vector particles (PEDV-pp), demonstrating **strong inhibition of viral entry** [3].

The **antiviral mechanism** appears to be multifactorial, involving:

- **Modulation of host translation machinery** through effects on eIF4E phosphorylation
- **Cytoskeletal rearrangement** that impacts viral entry

- **Dual targeting strategy** that affects both viral entry and replication [3]

**RAF265** inhibited viral entry of not only PEDV-pp but also SARS-CoV-2-pp and SARS-CoV-pp, suggesting **broad-spectrum anti-coronavirus activity** [3]. This represents a promising drug repurposing opportunity, particularly given the compound's established safety profile in human clinical trials for oncology indications.

## Conclusion

**RAF265** represents a **promising multi-kinase inhibitor** with demonstrated activity in both preclinical models and clinical settings. Its unique dual inhibition of RAF kinases and VEGFR2 provides a **complementary therapeutic approach** that targets both tumor cell proliferation and angiogenesis. The comprehensive dose-response data presented herein provide researchers with validated experimental protocols and reference values for designing future studies with this compound.

The **emerging antiviral applications** of **RAF265** against coronaviruses highlight the potential for drug repurposing beyond oncology. The well-characterized dose-response relationships and established safety profile from cancer trials may accelerate development in this new indication. Further research is warranted to explore the full therapeutic potential of **RAF265** across these diverse applications and to identify predictive biomarkers that can optimize patient selection for targeted therapy.

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